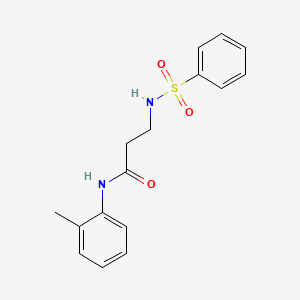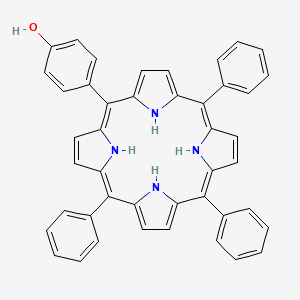
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is a synthetic porphyrin derivative Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis
Wirkmechanismus
Target of Action
The primary target of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is mercury ions (Hg2+) . The compound has a high specificity and sensitivity towards these ions, making it an effective optical sensor .
Mode of Action
This compound interacts with its target by forming a Hg2+ –ionophore complex . This interaction changes the UV-vis absorbance of the sensor, indicating the presence of mercury ions .
Biochemical Pathways
It’s known that the compound has antioxidant properties , suggesting it may interact with pathways involving reactive oxygen species.
Pharmacokinetics
Its solubility in organic solvents like chloroform and dimethyl sulfoxide suggests it could have good bioavailability.
Result of Action
The primary result of the action of this compound is the detection of mercury ions . The compound’s interaction with mercury ions changes the UV-vis absorbance of the sensor, providing a measurable signal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing parameters such as pH and the concentration of the compound and graphene oxide nanosheets in the prepared nanocomposite .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine are largely determined by its functional substituents. The hydroxy-substituted tetraphenylporphyrin can be oxidatively electropolymerized, resulting in the formation of C−O−C bonds . This process is similar to the polymerization of simple organic compounds
Cellular Effects
Some studies suggest that porphyrin derivatives show high planarity and affinity for proteins, and can accumulate in cancer cells
Molecular Mechanism
The molecular mechanism of this compound involves the breaking of an OH bond in the phenyl radical, leading to the formation of a phenoxyl radical and radical chain polymerization
Vorbereitungsmethoden
The synthesis of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with substituted benzaldehydes. One common method is the modified Adler method, which involves the direct condensation of pyrrole with 4-hydroxybenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as propionic acid at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinone derivatives, while esterification with acyl chlorides can produce esterified porphyrins.
Wissenschaftliche Forschungsanwendungen
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is unique due to its hydroxyl group, which enhances its antioxidant properties and ability to form hydrogen bonds. Similar compounds include:
5,10,15,20-Tetraphenylporphine: Lacks the hydroxyl group, making it less effective as an antioxidant.
5-(4-Methoxyphenyl)-10,15,20-triphenyl porphine: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties and reactivity.
5-(4-Palmitoyloxyphenyl)-10,15,20-triphenyl porphine: Has a palmitoyloxy group, which increases its lipophilicity and potential for membrane interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-[(5Z,9Z,15Z,19Z)-10,15,20-triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45-49H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQKPOBKJUMRX-DETAFOJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=C(C=C8)O)C9=CC=CC=C9)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C/3\C=C/C(=C(/C4=CC=C(N4)/C(=C\5/C=C/C(=C(/C6=CC=C2N6)\C7=CC=CC=C7)/N5)/C8=CC=C(C=C8)O)\C9=CC=CC=C9)/N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2981255.png)
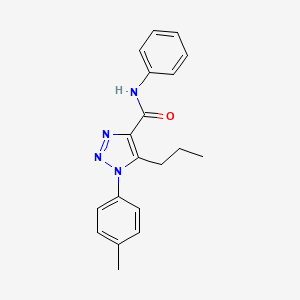
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2981259.png)

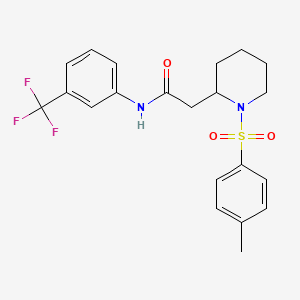

![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)
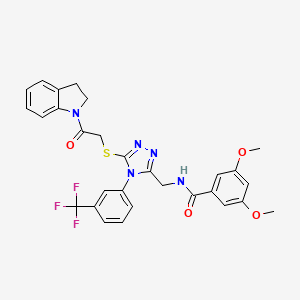
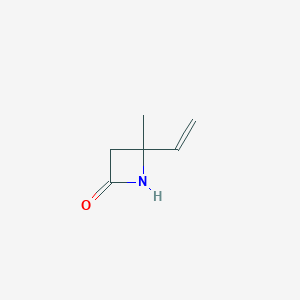
![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)
![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)
